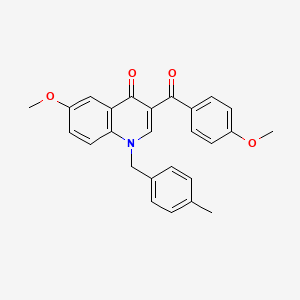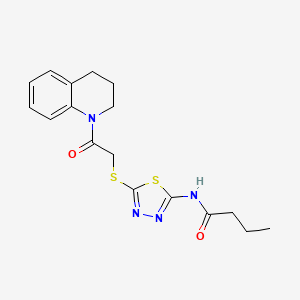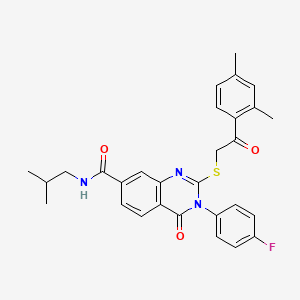
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been synthesized in the laboratory and has shown potential in scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
New Synthetic Approaches and Derivatives
Derivatives Synthesis
Sobarzo-Sánchez et al. (2010) explored new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a starting point. This study demonstrates the potential of such compounds for further pharmaceutical applications (Sobarzo-Sánchez et al., 2010).
Antiproliferative Testing
Castro-Castillo et al. (2010) synthesized lakshminine, an oxoisoaporphine alkaloid, and tested its derivatives for antiproliferative activity. This work highlights the compound's potential in cancer research (Castro-Castillo et al., 2010).
Large-Scale Synthesis
Bänziger et al. (2000) presented a practical large-scale synthesis of a racemic octahydrobenzo[g]quinoline derivative, underscoring the chemical's significance for industrial pharmaceutical manufacturing (Bänziger et al., 2000).
Structural and Spectral Studies
- Spectral Assignment: Sobarzo-Sánchez et al. (2003) completed structural and spectral assignments for oxoisoaporphines, providing critical insights into the characterization and potential modification of these compounds for specific applications (Sobarzo-Sánchez et al., 2003).
Biological and Pharmacological Activities
Antimicrobial Activity
Özyanik et al. (2012) evaluated the antimicrobial activity of some quinoline derivatives containing an azole nucleus, illustrating the compound's potential as a basis for developing new antimicrobial agents (Özyanik et al., 2012).
Antimycobacterial Activity
Quiroga et al. (2014) synthesized novel benzopyrazolo[3,4-b]quinolin-5,6-diones and tested them for antimycobacterial activity, showing some derivatives' effectiveness against Mycobacterium spp. strains. This research indicates the potential for treating tuberculosis with compounds related to 6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one (Quiroga et al., 2014).
properties
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-6-18(7-5-17)15-27-16-23(25(28)19-8-10-20(30-2)11-9-19)26(29)22-14-21(31-3)12-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBVGAXTRPXKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)




![8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2407858.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2407862.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)
![2-({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(pyrimidin-2-yl)acetamide](/img/structure/B2407866.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

